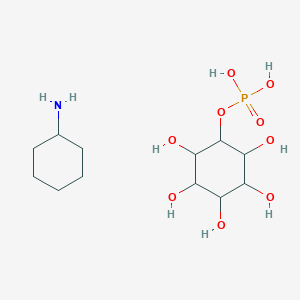
Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol 1-monophosphate Cyclohexylammonium Salt: is a chemical compound derived from inositol, a type of sugar alcohol. This compound is often used in biochemical research due to its role in various cellular processes. It is particularly significant in the study of phosphatidylinositol signaling pathways, which are crucial for cell growth, survival, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1-monophosphate Cyclohexylammonium Salt typically involves the phosphorylation of myo-inositol. This process can be achieved through various chemical reactions, including the use of phosphoric acid derivatives. The cyclohexylammonium salt form is obtained by neutralizing the resulting inositol monophosphate with cyclohexylamine .
Industrial Production Methods: Industrial production of this compound often involves the extraction of inositol from natural sources such as soybean L-α-phosphatidylinositol. The extracted inositol is then subjected to phosphorylation and subsequent neutralization to form the cyclohexylammonium salt .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol 1-monophosphate Cyclohexylammonium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, typically in an alcoholic solvent.
Substitution: Halides, under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Inositol phosphates with higher oxidation states.
Reduction: Reduced forms of inositol phosphates.
Substitution: Various substituted inositol phosphates.
Scientific Research Applications
Chemistry: In chemistry, D-myo-Inositol 1-monophosphate Cyclohexylammonium Salt is used as a precursor in the synthesis of more complex inositol phosphates and phosphoinositides, which are important in cell signaling research .
Biology: In biological research, this compound is used to study the phosphatidylinositol signaling pathway, which is involved in various cellular processes such as cell growth, survival, and metabolism .
Medicine: In medical research, D-myo-Inositol 1-monophosphate Cyclohexylammonium Salt is investigated for its potential therapeutic effects in conditions related to cell signaling dysregulation, such as cancer and metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
D-myo-Inositol 1-monophosphate Cyclohexylammonium Salt exerts its effects by participating in the phosphatidylinositol signaling pathway. This pathway involves the phosphorylation of inositol phosphates, which act as secondary messengers in cellular signaling. The compound interacts with specific enzymes and receptors, leading to the activation or inhibition of various cellular processes .
Comparison with Similar Compounds
D-myo-Inositol 1,4,5-trisphosphate: Another inositol phosphate involved in calcium signaling.
D-myo-Inositol 1,3,4,5-tetrakisphosphate: A more complex inositol phosphate with multiple phosphorylation sites.
Phytic acid (inositol hexakisphosphate): A highly phosphorylated form of inositol used in various biochemical applications.
Uniqueness: D-myo-Inositol 1-monophosphate Cyclohexylammonium Salt is unique due to its specific role in the initial steps of the phosphatidylinositol signaling pathway. Its cyclohexylammonium salt form enhances its solubility and stability, making it particularly useful in biochemical research .
Properties
Molecular Formula |
C12H26NO9P |
|---|---|
Molecular Weight |
359.31 g/mol |
IUPAC Name |
cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C6H13O9P/c7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h6H,1-5,7H2;1-11H,(H2,12,13,14) |
InChI Key |
CIDVDWGHBSYGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278274.png)

![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)


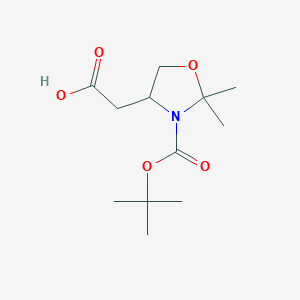
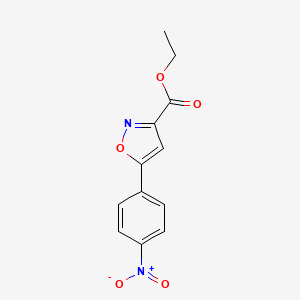
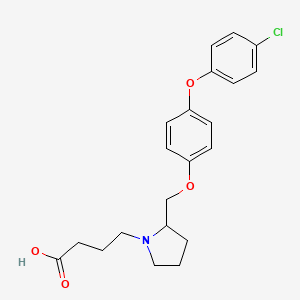
![Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B12278314.png)
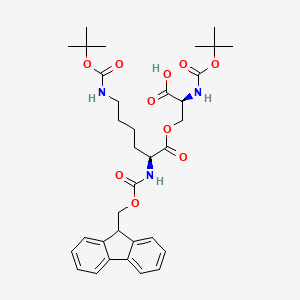
![1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]](/img/structure/B12278323.png)
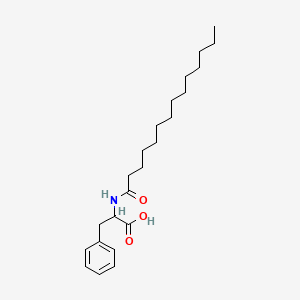
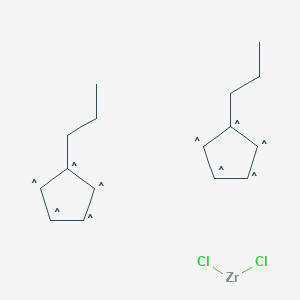
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
